molecular formula C5H6N2O B1590982 4-Methoxypyridazine CAS No. 20733-11-3

4-Methoxypyridazine

Cat. No. B1590982
CAS RN: 20733-11-3
M. Wt: 110.11 g/mol
InChI Key: NSGNREBTEFKPIL-UHFFFAOYSA-N
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Description

4-Methoxypyridazine is a chemical compound with the molecular formula C5H6N2O and a molecular weight of 110.12 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-Methoxypyridazine has been studied in detail. One method involves the methoxylation of 3,4,5-Trichloropyridazine . The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines .


Molecular Structure Analysis

The molecular structure of 4-Methoxypyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions . The InChI code for 4-Methoxypyridazine is 1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions of 4-Methoxypyridazine have been investigated. For instance, the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was studied in detail . Dimethoxylation of 1 afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4,6-dimethoxypyridazine .


Physical And Chemical Properties Analysis

4-Methoxypyridazine is a solid substance at room temperature . The storage temperature for 4-Methoxypyridazine is room temperature, and it should be sealed in a dry place .

Scientific Research Applications

1. Syntheses and Reactions of Methoxypyridazines

  • Summary of Application: This study focuses on the syntheses and reactions of Methoxypyridazines. The research was conducted at Gifu Pharmaceutical University in Japan .
  • Methods of Application: The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . Further methoxylation was also investigated in order to prepare various substituted pyridazines .
  • Results or Outcomes: The reaction resulted in the formation of three compounds in the reaction mixture. The 4-OMe compound was isolated from the reaction mixture and the 3-OMe compound was synthesized independently .

2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction

  • Summary of Application: This research focuses on the synthesis of pyridazine derivatives using the Suzuki-Miyaura cross-coupling reaction .
  • Methods of Application: A series of π-conjugated molecules, based on pyridazine and thiophene heterocycles, were synthesized using commercially, or readily available, coupling components, through a palladium catalyzed Suzuki-Miyaura cross-coupling reaction .
  • Results or Outcomes: The electron-deficient pyridazine heterocycle was functionalized by a thiophene electron-rich heterocycle at position six, and different (hetero)aromatic moieties were functionalized with electron acceptor groups at position three .

3. Methoxylation of 3,4,6-Trichloropyridazine

  • Summary of Application: This study focuses on the methoxylation of 3,4,6-trichloropyridazine . The research was conducted at Gifu Pharmaceutical University in Japan .
  • Methods of Application: The reaction of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . Dimethoxylation of 3,4,6-trichloropyridazine afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .
  • Results or Outcomes: The reaction resulted in the formation of two products, 6-chloro-3,4-dimethoxypyridazine and a molecular complex M in 44% and 47% yields, respectively .

4. Methoxylation of 3,4,5-Trichloropyridazine

  • Summary of Application: This study focuses on the methoxylation of 3,4,5-trichloropyridazine . The research was conducted at Gifu Pharmaceutical University in Japan .
  • Methods of Application: The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . Further methoxylation was also investigated in order to prepare various substituted pyridazines .
  • Results or Outcomes: The reaction resulted in the formation of three compounds in the reaction mixture. The 4-OMe compound was isolated from the reaction mixture and the 3-OMe compound was synthesized independently .

Safety And Hazards

4-Methoxypyridazine should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It is also advised against the formation of dust and aerosols .

properties

IUPAC Name

4-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGNREBTEFKPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564073
Record name 4-Methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyridazine

CAS RN

20733-11-3
Record name 4-Methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20733-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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